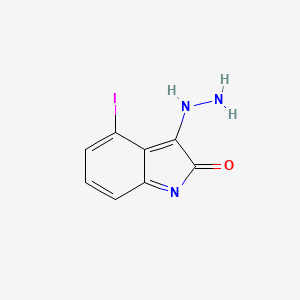

3-hydrazinyl-4-iodoindol-2-one

説明

特性

IUPAC Name |

3-hydrazinyl-4-iodoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSOXZKHVRIXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C(=C1)I)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=O)C(=C2C(=C1)I)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a bicyclic ketone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific receptors or enzymes, making it a useful tool in biochemical studies.

Medicine

In medicine, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is investigated for its potential therapeutic effects. It may have applications in the development of new drugs for treating various diseases, particularly those involving the central nervous system.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.

作用機序

The mechanism of action of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-Iodoindolin-2-one (CAS 179536-52-8):

The parent compound lacks the hydrazinyl group but shares the 4-iodo substitution. Its reactivity is dominated by the iodine atom, which participates in nucleophilic aromatic substitution (e.g., Suzuki coupling) or halogen-bonding interactions. In contrast, 3-hydrazinyl-4-iodoindol-2-one’s hydrazinyl group enables condensation reactions (e.g., hydrazone formation) and cyclization to form pyrazole or pyridazine derivatives .- 3-Acetylindole Thiosemicarbazone (10) (C₁₅H₁₃N₃S): This compound () replaces the iodine with an acetyl group and features a thiosemicarbazone side chain.

- 2-(1H-Indol-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one (3): This derivative () incorporates a thiazolidinone ring, imparting rigidity and hydrogen-bonding capacity. The iodine in this compound may confer greater lipophilicity, influencing membrane permeability in biological systems .

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 3-hydrazinyl-4-iodoindol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and hydrazine incorporation. For example, refluxing indole derivatives with hydrazine in ethanol (4–8 hours) under acidic conditions (e.g., p-toluenesulfonic acid) can yield hydrazinyl-indole analogs. Purification via ethanol/water recrystallization is recommended for high-purity products . Monitoring reaction progress using TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of indole precursor to hydrazine) can enhance yields.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use FT-IR to confirm the presence of N–H (3100–3300 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. NMR (¹H/¹³C) is critical for verifying hydrazinyl (–NH–NH₂) and iodo-substituent positions. For example, the indole C-4 iodine atom causes distinct deshielding in ¹³C NMR (~90–100 ppm) . Mass spectrometry (HRMS) can confirm molecular ion peaks and isotopic patterns (e.g., iodine’s M+2 signal).

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol/water mixtures (3:1 v/v) are effective for recrystallization due to the compound’s moderate polarity. For temperature-sensitive derivatives, slow evaporation from DMSO/acetone (1:5) at 4°C may preserve crystal quality .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to model iodine’s relativistic effects and electron correlation. Basis sets like LANL2DZ (for iodine) and 6-31G(d,p) (for lighter atoms) yield accurate HOMO-LUMO gaps and electrostatic potentials. Thermochemical accuracy (±2.4 kcal/mol) can be achieved using gradient-corrected exchange-correlation functionals .

Q. What crystallographic strategies resolve challenges in determining the crystal structure of this compound?

- Methodological Answer : Use OLEX2 for structure solution via intrinsic phasing and SHELXL for refinement. Address disorder in the hydrazinyl group using PART instructions and ISOR restraints. Hydrogen-bonding networks can be analyzed with SHELXPRO’s HTAB command, referencing graph-set notation (e.g., ) for intermolecular interactions .

Q. How do competing reaction pathways affect the derivatization of this compound?

- Methodological Answer : Hydrazinyl groups may undergo condensation (forming hydrazones) or cyclization (yielding pyrazoles). Control pH (<5) to favor hydrazone formation with carbonyl compounds. For spiro-derivatives, thiourea-mediated cyclization in refluxing toluene (110°C, 12 hours) generates thiazolidinone rings, as confirmed by X-ray diffraction .

Q. How should researchers address contradictory spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve signal overlap. For example, NOESY can distinguish between regioisomers by spatial proximity of NH and iodine substituents. If X-ray data conflicts with computational models, re-examine dispersion corrections in DFT or refine crystallographic thermal parameters .

Q. What role do hydrogen-bonding motifs play in the solid-state stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。